((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound with a unique structure that combines elements of pyrrolidine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine and pyran ring systems, which are then fused together under specific conditions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanone group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of ((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Pyran derivatives: Compounds with similar pyran ring structures.
Uniqueness
What sets ((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone apart is its combination of both pyrrolidine and pyran rings, which provides unique chemical and biological properties not found in compounds with only one of these ring systems.
Properties
IUPAC Name |
[(3aR,5S,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(14-7-1-2-8-14)11-4-3-9-10(16-11)5-6-13-9/h9-11,13H,1-8H2/t9-,10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEYWBLVNHBPIW-MXWKQRLJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC3C(O2)CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CC[C@@H]3[C@H](O2)CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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